Miglustat-Hydrochlorid

Übersicht

Beschreibung

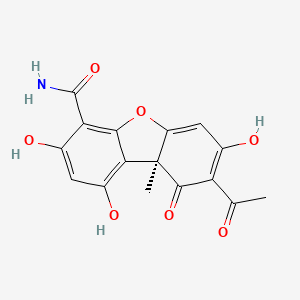

Miglustat-Hydrochlorid ist ein Medikament, das hauptsächlich zur Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C eingesetzt wird. Es ist ein kleines Iminosaccharid-Molekül, das die Glycosphingolipid-Synthese hemmt, indem es das Enzym Glucosylceramid-Synthase angreift . Dieser Wirkstoff wird unter dem Handelsnamen Zavesca vermarktet und ist in verschiedenen Regionen, darunter der Europäischen Union, den Vereinigten Staaten und Südkorea, für die medizinische Anwendung zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die doppelte reduktive Aminierung von 5-Keto-D-Glucose, gefolgt von einer Hydrierung . Der Prozess beinhaltet typischerweise die folgenden Schritte:

Herstellung von 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin: Dieser Zwischenprodukt wird unter Verwendung von Tetra-O-benzyl-Glucose als Ausgangsmaterial synthetisiert.

Reduktive Aminierung: Das Zwischenprodukt wird einer reduktiven Aminierung unterzogen, um N-Butyl-1-deoxynojirimycin zu bilden.

Hydrierung: Der letzte Schritt beinhaltet die Hydrierung zur Herstellung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Reaktionsmasse wird konzentriert, und Lösungsmittel wie Dichlormethan oder Ethylacetat werden verwendet, um die kristalline Form von this compound zu isolieren .

Wissenschaftliche Forschungsanwendungen

Miglustat-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung des Glycosphingolipid-Stoffwechsels und der Enzyminhibition verwendet.

Biologie: Die Verbindung wird verwendet, um zelluläre Prozesse zu untersuchen, die Glycosphingolipide betreffen.

Medizin: this compound wird zur Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Glucosylceramid-Synthase hemmt, das für die Synthese von Glycosphingolipiden unerlässlich ist . Durch die Hemmung dieses Enzyms reduziert this compound die Ansammlung von Glycosphingolipiden in den Zellen und lindert so die Symptome von Krankheiten wie der Gaucher-Krankheit und der Niemann-Pick-Krankheit Typ C . Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so die Bildung von Glucosylceramid .

Wirkmechanismus

Target of Action

Miglustat hydrochloride primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids .

Mode of Action

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, miglustat prevents the synthesis of glycosphingolipids .

Biochemical Pathways

The inhibition of glucosylceramide synthase by miglustat affects the glycosphingolipid biosynthesis pathway . This results in a decrease in the production of glycosphingolipids .

Pharmacokinetics

Miglustat is orally active and has a bioavailability of 97% . The elimination half-life of miglustat is approximately 6-7 hours , and it is excreted unchanged via the kidneys .

Action Environment

The action of miglustat can be influenced by various environmental factors. For instance, its absorption rate can be affected by food intake . Additionally, its efficacy and stability might be influenced by the patient’s health condition, such as kidney function .

Safety and Hazards

Zukünftige Richtungen

Miglustat has been administered at doses of up to 3000 mg/day (approximately 10 times the recommended starting dose administered to Gaucher patients) for up to six months in Human Immunodeficiency Virus (HIV)-positive patients . It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea .

Biochemische Analyse

Biochemical Properties

Miglustat hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for catalyzing the formation of glucosylceramide, a precursor in the synthesis of glycosphingolipids . By inhibiting this enzyme, miglustat hydrochloride reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound interacts with glucosylceramide synthase through competitive and reversible inhibition, thereby preventing the formation of glucosylceramide .

Cellular Effects

Miglustat hydrochloride has profound effects on various cell types and cellular processes. It influences cell function by reducing the synthesis of glucosylceramide-based glycosphingolipids, which are essential components of cell membranes . This reduction leads to decreased intracellular lipid storage and improved fluid-phase endosomal uptake . Additionally, miglustat hydrochloride has been shown to stabilize neurological symptoms in patients with Niemann-Pick disease type C by reducing the accumulation of neurotoxic lipids .

Molecular Mechanism

At the molecular level, miglustat hydrochloride exerts its effects by competitively and reversibly inhibiting glucosylceramide synthase . This inhibition prevents the formation of glucosylceramide, thereby reducing the synthesis of glycosphingolipids . The compound’s action on glucosylceramide synthase disrupts the metabolic pathway responsible for glycosphingolipid synthesis, leading to decreased lipid accumulation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of miglustat hydrochloride have been observed over time. Studies have shown that the compound remains stable and effective in reducing lipid accumulation over extended periods . Long-term treatment with miglustat hydrochloride has demonstrated sustained reductions in intracellular lipid levels and stabilization of neurological symptoms in patients with Niemann-Pick disease type C . The compound’s stability and prolonged efficacy make it a valuable therapeutic agent for long-term management of lysosomal storage disorders .

Dosage Effects in Animal Models

In animal models, the effects of miglustat hydrochloride vary with different dosages. Studies have shown that higher doses of the compound lead to more significant reductions in lipid accumulation . At very high doses, miglustat hydrochloride can cause adverse effects, including gastrointestinal disturbances and weight loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Miglustat hydrochloride is involved in the metabolic pathway of glycosphingolipid synthesis. By inhibiting glucosylceramide synthase, the compound disrupts the formation of glucosylceramide, a key intermediate in the synthesis of glycosphingolipids . This disruption leads to decreased levels of glycosphingolipids in cells, which can have various downstream effects on cellular metabolism .

Transport and Distribution

Miglustat hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed throughout the body, with high bioavailability . It is primarily excreted unchanged by the kidneys . Within cells, miglustat hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Subcellular Localization

Miglustat hydrochloride localizes to specific subcellular compartments where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s localization to the endoplasmic reticulum and Golgi apparatus, where glycosphingolipid synthesis occurs, is critical for its function . Additionally, miglustat hydrochloride may undergo post-translational modifications that influence its targeting and activity within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Miglustat hydrochloride can be synthesized through a series of chemical reactions. One common method involves the double reductive amination of 5-keto-D-glucose, followed by hydrogenation . The process typically includes the following steps:

Preparation of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin: This intermediate is synthesized using tetra-O-benzyl-glucose as a starting material.

Reductive Amination: The intermediate undergoes reductive amination to form N-butyl-1-deoxynojirimycin.

Hydrogenation: The final step involves hydrogenation to produce miglustat hydrochloride.

Industrial Production Methods

Industrial production of miglustat hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield. The reaction mass is concentrated, and solvents such as dichloromethane or ethyl acetate are used to isolate the crystalline form of miglustat hydrochloride .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Miglustat-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Alkohol reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig für Reduktionsreaktionen verwendet.

Substitution: Nukleophile wie Natriumazid oder Natriummethoxid werden in Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate und Analoga von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imiglucerase: Eine Enzym-Ersatztherapie zur Behandlung der Gaucher-Krankheit.

Eliglustat: Ein weiterer Glucosylceramid-Synthase-Inhibitor zur Behandlung der Gaucher-Krankheit.

Migalastat: Ein pharmakologischer Chaperon zur Behandlung der Fabry-Krankheit.

Einzigartigkeit von Miglustat-Hydrochlorid

This compound ist einzigartig in seiner Fähigkeit, die Glycosphingolipid-Synthese zu hemmen, indem es Glucosylceramid-Synthase angreift. Im Gegensatz zu Enzym-Ersatztherapien wie Imiglucerase ist this compound ein orales Medikament, das bei Patienten eingesetzt werden kann, die nicht für eine Enzym-Ersatztherapie in Frage kommen . Darüber hinaus ist es die einzige zugelassene Therapie für die Niemann-Pick-Krankheit Typ C, was es zu einer wertvollen Behandlungsoption für diese seltene Erkrankung macht .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)